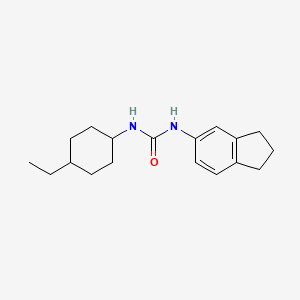![molecular formula C23H23N3O4 B4539055 N-{4-[({3-[(isobutylamino)carbonyl]phenyl}amino)carbonyl]phenyl}-2-furamide](/img/structure/B4539055.png)
N-{4-[({3-[(isobutylamino)carbonyl]phenyl}amino)carbonyl]phenyl}-2-furamide
Descripción general
Descripción
N-{4-[({3-[(isobutylamino)carbonyl]phenyl}amino)carbonyl]phenyl}-2-furamide is a chemical compound that belongs to the class of furamide derivatives. It is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is an enzyme that plays a crucial role in the development and activation of B-cells, which are involved in the immune response. In recent years, TAK-659 has gained significant attention due to its potential as a therapeutic agent for the treatment of various autoimmune disorders and cancers.
Aplicaciones Científicas De Investigación
Histone Deacetylase Inhibition for Cancer Therapy
N-{4-[({3-[(isobutylamino)carbonyl]phenyl}amino)carbonyl]phenyl}-2-furamide exhibits potential as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors play a crucial role in epigenetic cancer therapy by modulating the expression of genes involved in cancer cell growth, differentiation, and death. The design, synthesis, and biological evaluation of similar compounds highlight their promise in blocking cancer cell proliferation, inducing histone acetylation, promoting cell-cycle arrest, and triggering apoptosis, with significant antitumor activity observed in vivo (Zhou et al., 2008).
Electroactive Aromatic Polyamides
Research into aromatic polyamides incorporating this compound structures has shown promising results for electrochromic applications. These materials exhibit reversible electrochemical oxidation and electrochromism with high contrast ratios in both the visible and near-infrared light regions, making them suitable for various optical and electronic applications. Their high thermal stability and solubility in organic solvents further enhance their potential for practical use (Yen, Lin, & Liou, 2011).
Synthesis and Insecticidal Activity
The compound and its derivatives have been investigated for their insecticidal properties. Modifications to the methylene group of similar compounds have yielded derivatives that retain efficacy against pests, expanding the structure-activity relationship (SAR) knowledge base. This research opens new avenues for developing environmentally friendly pesticides with broad-spectrum activity (Samaritoni et al., 1999).
Advances in Polymer Science
The synthesis and characterization of aromatic polymers containing structures akin to this compound have led to the development of materials with unique properties, such as enhanced thermal stability and solubility in common organic solvents. These polymers have potential applications in advanced materials science, including the creation of high-performance fibers and films (Lin et al., 1990).
Novel Synthesis Methods
Explorations into new synthetic methodologies involving compounds related to this compound have expanded the toolkit available for constructing complex molecules. These methods have applications in synthesizing novel pharmaceuticals, agrochemicals, and materials with precise structural control, showcasing the versatility and importance of this chemical scaffold in modern synthetic chemistry (Ueda & Mori, 2004).
Propiedades
IUPAC Name |
N-[4-[[3-(2-methylpropylcarbamoyl)phenyl]carbamoyl]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-15(2)14-24-21(27)17-5-3-6-19(13-17)26-22(28)16-8-10-18(11-9-16)25-23(29)20-7-4-12-30-20/h3-13,15H,14H2,1-2H3,(H,24,27)(H,25,29)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFSZAQHMJKSHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,4-dimethylphenyl)-2-{[5-(4-ethyl-5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4538985.png)
![1-(2,2-dimethylpropanoyl)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4538986.png)
![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B4538993.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-phenyl-3-isoxazolecarboxamide](/img/structure/B4539000.png)
![N-benzyl-8,8-dimethyl-7,10-dihydro-8H-thiopyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B4539014.png)
![N-[2-(2-methoxyphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B4539019.png)
![1'-[(3-methyl-2-thienyl)carbonyl]-N-(tetrahydro-2-furanylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4539035.png)
![5-chloro-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4539047.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4539062.png)
![methyl 3-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4539070.png)

![7-chloro-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-8-methyl-2-(2-pyridinyl)quinoline](/img/structure/B4539075.png)
![4-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4539078.png)
![N-[4-bromo-2-(trifluoromethyl)phenyl]-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4539080.png)